molecular formula C9H7NO2 B1391162 1-(Furo[3,2-b]pyridin-6-yl)ethanone CAS No. 1203499-00-6

1-(Furo[3,2-b]pyridin-6-yl)ethanone

Cat. No.: B1391162
CAS No.: 1203499-00-6
M. Wt: 161.16 g/mol
InChI Key: IYGXFOJTFQFSMM-UHFFFAOYSA-N
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Description

1-(Furo[3,2-b]pyridin-6-yl)ethanone is a heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . This compound features a fused ring system consisting of a furan ring and a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-(Furo[3,2-b]pyridin-6-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It finds applications in the development of agrochemicals and materials science.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral . The storage class code is 11, which means it is a combustible solid . The WGK is 3 .

Preparation Methods

The synthesis of 1-(Furo[3,2-b]pyridin-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-furylacetonitrile with a suitable pyridine derivative in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Furo[3,2-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(Furo[3,2-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

1-(Furo[3,2-b]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(Furo[3,2-b]pyridin-2-yl)methanol
  • 1-Furo[2,3-c]pyridin-5-ylethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone

These compounds share similar structural features but differ in their functional groups and positions on the ring system. The uniqueness of this compound lies in its specific ring fusion and functional group placement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-furo[3,2-b]pyridin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXFOJTFQFSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673649
Record name 1-(Furo[3,2-b]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-00-6
Record name 1-(Furo[3,2-b]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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